

# Nagilactoside C: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nagilactoside C

Cat. No.: B1251810

[Get Quote](#)

CAS Number: 24338-53-2 Molecular Formula: C<sub>19</sub>H<sub>22</sub>O<sub>7</sub>

This technical guide provides an in-depth overview of **Nagilactoside C** (also known as Nagilactone C), a naturally occurring diterpene dilactone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its anti-inflammatory and anticancer properties.

## Chemical and Physical Properties

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 24338-53-2                                     |           |
| Molecular Formula | C <sub>19</sub> H <sub>22</sub> O <sub>7</sub> |           |
| Molecular Weight  | 362.38 g/mol                                   |           |
| Appearance        | Needles (MeOH)                                 |           |
| Melting Point     | 325°C, 290°C (decomposition)                   |           |

## Biological Activities and Mechanism of Action

**Nagilactoside C** has demonstrated a range of biological activities, making it a compound of significant interest for therapeutic development. Its primary activities include anti-inflammatory

and anticancer effects.

## Anti-inflammatory Activity

**Nagilactoside C** exhibits potent anti-inflammatory properties, particularly in the context of acute lung injury (ALI). Research has shown that it can protect against lipopolysaccharide (LPS)-induced ALI by inhibiting key inflammatory signaling pathways.

Mechanism of Action:

- Inhibition of STAT Signaling: **Nagilactoside C** has been shown to suppress the phosphorylation of STAT1 and STAT3, key proteins in the JAK-STAT signaling pathway. This inhibition is dose-dependent and appears to have a stronger effect on the STAT1 signaling axis.
- Modulation of NF-κB Pathway: The compound also alleviates inflammatory responses by inhibiting the hyperactivation of the NF-κB signaling pathway. It has been observed to reduce the nuclear translocation of NF-κB.

The dual inhibition of the STAT and NF-κB pathways highlights **Nagilactoside C** as a promising candidate for the development of novel anti-inflammatory agents.

## Anticancer Activity

**Nagilactoside C** has shown significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

- Protein Synthesis Inhibition: **Nagilactoside C** is a potent inhibitor of protein synthesis in eukaryotic cells. It specifically targets the eukaryotic translation apparatus, interfering with the elongation step of translation. Studies have shown that it can decrease protein synthesis in HeLa cells by 95% within 10 minutes of exposure.

The cytotoxic effects of **Nagilactoside C** have been documented in several cancer cell lines, as detailed in the table below.

## Quantitative Data: In Vitro Cytotoxicity

| Cell Line                  | Cancer Type     | ED <sub>50</sub> / IC <sub>50</sub> | Reference |
|----------------------------|-----------------|-------------------------------------|-----------|
| DLD (human)                | Colon Carcinoma | ED <sub>50</sub> = 2.57 µg/mL       |           |
| HT-1080 (human)            | Fibrosarcoma    | ED <sub>50</sub> = 2.3 µg/mL        |           |
| Colon 26-L5 (murine)       | Colon Carcinoma | ED <sub>50</sub> = 1.2 µg/mL        |           |
| MDA-MB-231 (human)         | Breast Cancer   | IC <sub>50</sub> = 3-5 µM           |           |
| AGS (human)                | Gastric Cancer  | IC <sub>50</sub> = 2-5 µM           |           |
| HeLa (human)               | Cervical Cancer | IC <sub>50</sub> = 3-5 µM           |           |
| Kichita sarcoma (cultured) | Sarcoma         | IC <sub>50</sub> = 2.25 µmol/L      |           |

## In Vivo Studies

In vivo studies have corroborated the therapeutic potential of **Nagilactoside C**. In a mouse model of P388 leukemia, daily intraperitoneal injections of **Nagilactoside C** at doses of 10-40 mg/kg demonstrated dose-dependent activity.

## Experimental Protocols

### In Vivo Acute Lung Injury Model

This section details the methodology for an in vivo study of **Nagilactoside C** in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.

#### 1. Preparation of **Nagilactoside C** Liposomes:

- Dissolve 4 mg of **Nagilactoside C**, 40 mg of soybean phospholipid (drug-to-lipid ratio = 1:10), and 8 mg of cholesterol (phospholipid-to-cholesterol ratio = 5:1) in 2 mL of anhydrous ethanol.
- Use sonication until a clear solution is obtained.

- Slowly drip the solution into 10 mL of phosphate-buffered saline (PBS) under magnetic stirring at 45 °C.
- Evaporate the ethanol to obtain the **Nagilactoside C** liposomes.

## 2. Animal Model and Treatment:

- Use male C57BL/6 mice (8 weeks old).
- Randomly divide the mice into the following groups (n=8 per group):
  - Control group (PBS only)
  - LPS model group (LPS alone)
  - Dexamethasone (DXMS) group (LPS + DXMS at 10 mg/kg)
  - **Nagilactoside C** low-dose (L) group (LPS + Nag C at 0.25 mg/kg)
  - **Nagilactoside C** medium-dose (M) group (LPS + Nag C at 0.5 mg/kg)
  - **Nagilactoside C** high-dose (H) group (LPS + Nag C at 1 mg/kg)
- Administer the treatments via intranasal inhalation.

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: **Nagilactoside C** inhibits LPS-induced inflammation by blocking NF-κB and STAT signaling pathways.



[Click to download full resolution via product page](#)

Caption: **Nagilactoside C** inhibits protein synthesis by interfering with translation elongation.

- To cite this document: BenchChem. [Nagilactoside C: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251810#nagilactoside-c-cas-number-and-molecular-formula>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)